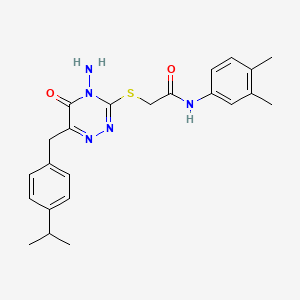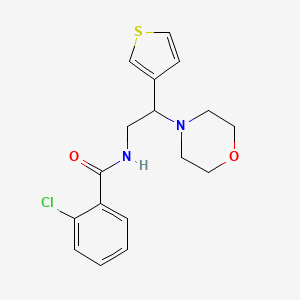![molecular formula C22H26Cl2N2O3 B2436302 2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide CAS No. 953971-74-9](/img/structure/B2436302.png)
2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a phenylmorpholino group, and an acetamide group. Its chemical properties make it a valuable substance for research and industrial purposes.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other compounds, it is hypothesized that it may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways. Given its structural similarity to certain herbicides, it might interfere with the normal functioning of plants by disrupting the microtubule skeleton, thereby controlling cell formation and root extension . .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is hypothesized that the compound could have a significant impact on cellular processes due to its potential interactions with cellular targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and phenylmorpholino intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler compound with similar structural features but different applications.
N-(4-(2-phenylmorpholino)butyl)acetamide: Lacks the dichlorophenoxy group, resulting in different chemical properties and uses.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O3/c23-18-8-9-20(19(24)14-18)29-16-22(27)25-10-4-5-11-26-12-13-28-21(15-26)17-6-2-1-3-7-17/h1-3,6-9,14,21H,4-5,10-13,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZYOPXVPUYDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
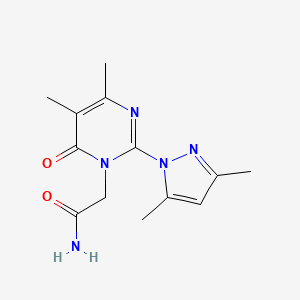
![N-[(1-Butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2436221.png)
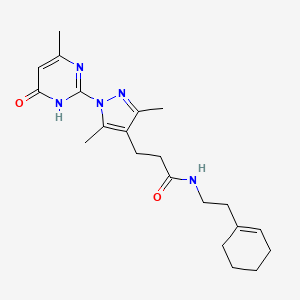
![3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2436225.png)
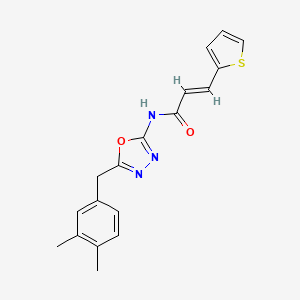
![N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide](/img/structure/B2436228.png)
![rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B2436229.png)

![5-chloro-4-methyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2436232.png)
![4-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2436233.png)
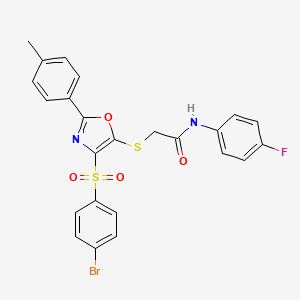
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide](/img/structure/B2436238.png)
